sEH Inhibition: 6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol vs. 7-(Trifluoromethoxy)naphthalen-2-ol
6-Methoxy-3-(trifluoromethoxy)naphthalen-2-ol exhibits a measurable IC50 of 2.20 × 10³ nM against soluble epoxide hydrolase (sEH) [1]. In contrast, a structurally related analog, 7-(trifluoromethoxy)naphthalen-2-ol, demonstrates an IC50 of 0.400 nM in a comparable recombinant human sEH inhibition assay [2]. The ~5,500-fold difference in potency underscores that the position of the trifluoromethoxy group (3- vs. 7-) and the presence of the 6-methoxy group are critical determinants of biological activity.
| Evidence Dimension | IC50 (sEH inhibition) |
|---|---|
| Target Compound Data | 2.20 × 10³ nM (IC50) |
| Comparator Or Baseline | 7-(Trifluoromethoxy)naphthalen-2-ol: 0.400 nM (IC50) |
| Quantified Difference | ~5,500-fold lower potency for target compound |
| Conditions | Fluorometric assay using cyano(6-methoxy-naphthalen-2-yl)methyl carbonate substrate |
Why This Matters
Procurement decisions for sEH inhibitor research must account for the specific substitution pattern, as even minor positional changes result in orders-of-magnitude potency shifts.
- [1] BindingDB. BDBM50133040 (CHEMBL3634700). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133040 (accessed 2026-04-22). View Source
- [2] BindingDB. BDBM50441482 (CHEMBL2436577). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50441482 (accessed 2026-04-22). View Source
